molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

5-Methoxy-2-nitrobenzoic acid

Cat. No. B122804
CAS RN: 1882-69-5
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzoic acid is a chemical compound that has been studied for various applications in organic chemistry and biochemistry. It is characterized by the presence of a methoxy group and a nitro group attached to a benzoic acid core. This compound is of interest due to its potential use in synthetic pathways and its reactivity, which allows for various transformations under different conditions.

Synthesis Analysis

The synthesis of derivatives of 5-methoxy-2-nitrobenzoic acid has been explored in several studies. For instance, the synthesis of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one, which exhibits potent topoisomerase-I targeting activity, suggests that the introduction of nitro groups could retain similar activity . Additionally, the synthesis of 5,5'-dithiobis(2-nitrobenzoic acid)-modified gold nanoparticles indicates the versatility of nitrobenzoic acid derivatives in creating functional materials for applications such as metal ion detection .

Molecular Structure Analysis

The molecular structure of compounds related to 5-methoxy-2-nitrobenzoic acid has been investigated using various techniques. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods, providing insights into the geometry and electronic structure of such molecules .

Chemical Reactions Analysis

The reactivity of 5-methoxy-2-nitrobenzoic acid and its derivatives has been the subject of several studies. The polarographic behavior of 5,5'-dithiobis-(2-nitrobenzoic acid) reveals the reduction of nitro groups and the cleavage of disulfide bonds under certain conditions . Moreover, the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups has been shown to yield both S-cyano and mixed disulfide derivatives, demonstrating the diverse reactivity of nitrobenzoic acid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-2-nitrobenzoic acid derivatives are crucial for their practical applications. The study of 2-methoxy-5-nitrobenzyl bromide, for instance, provides insights into the environmental sensitivity of such compounds and their specificity as protein reagents . Additionally, the gas-liquid chromatographic determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues illustrates the analytical applications of nitrobenzoic acid derivatives .

Scientific Research Applications

  • Synthesis of Dictyoquinazol A

    • Field : Organic Chemistry
    • Application : 5-Methoxy-2-nitrobenzoic acid is used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound .
    • Results : The successful synthesis of dictyoquinazol A would provide a compound with potential neuroprotective effects .
  • Synthesis of 5-Methoxyantranilic Acid

    • Field : Organic Chemistry
    • Application : 5-Methoxy-2-nitrobenzoic acid can be used to synthesize 5-methoxyantranilic acid through a catalytic reduction process .
    • Results : The result is the production of 5-methoxyantranilic acid .
  • Synthesis of Pyrrolobenzodiazepines

    • Field : Medicinal Chemistry
    • Application : 5-Methoxy-2-nitrobenzoic acid is used as a starting material in the synthesis of pyrrolobenzodiazepines .
    • Results : The successful synthesis of pyrrolobenzodiazepines would provide compounds with potential medicinal properties .
  • Microbial Degradation Metabolite of Cypermethrin

    • Field : Environmental Science
    • Application : 5-Methoxy-2-nitrobenzoic acid has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .
    • Results : The result is the production of 5-Methoxy-2-nitrobenzoic acid as one of the degradation products .
  • Synthesis of N-Phenylethyl-2-nitrobenzamides

    • Field : Organic Chemistry
    • Application : 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of various N-phenylethyl-2-nitrobenzamides .
    • Results : The result is the production of various N-phenylethyl-2-nitrobenzamides .
  • Synthesis of N-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide
    • Field : Organic Chemistry
    • Application : 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of N-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide .
    • Results : The result is the production of N-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide .

Safety And Hazards

5-Methoxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

5-Methoxy-2-nitrobenzoic acid has potential applications in the synthesis of compounds with anti-tumor applications and anti-mitotic effects . It may also be used in the synthesis of various other compounds .

properties

IUPAC Name

5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADKXVAIGMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320805
Record name 5-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-nitrobenzoic acid

CAS RN

1882-69-5
Record name 5-Methoxy-2-nitrobenzoic acid
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Record name 5-Methoxy-2-nitrobenzoic acid
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Record name 5-methoxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

Sulfamic acid (15.73 g, 0.162 mol) is added to a solution of 5-methoxy-2-nitrobezaldehyde (19.6 g, 0.108 mol) in an acetone/water (1:1) mixture. Sodium chlorite (18.31 g, 80% real, 0.162 mol) is then added to the reaction mixture at a rate which maintains the reaction mixture temperature below 40° C. The resultant reaction mixture is stirred at room temperature for 24 hours and poured into water. The aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed sequentially with 2N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title product as a yellow solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The crude material from Example 44b (23.3 g) is dissolved in 110 ml ethanol and 44 ml of 4N NaOH. The mixture is stirred at rt for 18 h. After that time, the ethanol is evaporated. To the residue, water is added and the mixture is washed twice with dichloromethane. To the water phase, conc. HCl is added until pH=1 is reached. The title compound is obtained by extraction with ether. Purification follows by crystallization from ethyl acetate-hexane. mp: 131-134° C.; MS: 196 (M+−1); HPLC: tret=7.90 min (Grad 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
A Morrison, TPC Mulholland - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 5-Methoxy-2-nitrobenzoic acid was more conveniently reduced to the amine by catalytic hydrogenation than by the chemical methods described in the literature. Subsequent reaction of …
Number of citations: 3 pubs.rsc.org
J Li, L Chen, X Yan, Y Li, D Wei… - Journal of Chemical …, 2015 - journals.sagepub.com
… prepare the target compound from 5-methoxy-2-nitrobenzoic acid using acylation, reduction… starting from 5-methoxy-2-nitrobenzoic acid (Scheme 1). 5-Methoxy-2-nitrobenzoic acid (3) …
Number of citations: 2 journals.sagepub.com
D Vialaton, D Baglio, A Paya‐Perez… - Pest Management …, 2001 - Wiley Online Library
… The irradiation of 5-methoxy-2-nitrobenzoic acid at 254 nm in … is minor, 5-methoxy-2-nitrobenzoic acid being converted mainly into 5-… The quantum yield of 5-methoxy-2-nitrobenzoic acid …
Number of citations: 18 onlinelibrary.wiley.com
DE Thurston, VS Murty, DR Langley, GB Jones - Synthesis, 1990 - thieme-connect.com
… An efficient synthesis of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (5), an important intermediate in the production of certain pyrrolobenzodiazepine antitumour agents, is also reported…
Number of citations: 78 www.thieme-connect.com
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 4- Benzyloxy-5-methoxy-2-nitrobenzoic acid (5b) was obtained from 4b in 69% yield using the procedure described for 5a: mp 163-165 C. Anal. (CisHisNOe) C, , N. …
Number of citations: 190 pubs.acs.org
CH Oh, CH Song - Synthetic Communications, 2007 - Taylor & Francis
… A new protective compound, dictyoquinazol A, was synthesized starting from 5‐methoxy‐2‐nitrobenzoic acid in six‐steps in 36% overall yield. Two derivatives B and C, isolated from the …
Number of citations: 14 www.tandfonline.com
Z Fu, Z Li, Q Xiong, H Cai - European Journal of Organic …, 2014 - Wiley Online Library
… PdCl 2 (10 mol-%) and CuI (2 equiv.) with PPh 3 (10 mol-%) furnished acceptable yields for 5-methoxy-2-nitrobenzoic acid (1b) and 4,5-dimethoxy-2-nitrobenzoic acid (1c) in DMSO at …
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… -donating (methoxy and methyl) groups furnished corresponding products in satisfied yields, for example, 4,5-dimethoxy-2-nitrobenzoic acid (1a) and 5-methoxy-2-nitrobenzoic acid (1c) …
Number of citations: 2 sioc-journal.cn
J Luo, Y Lu, S Liu, J Liu, GJ Deng - Advanced Synthesis & …, 2011 - Wiley Online Library
… 5-Methoxy-2-nitrobenzoic acid (2c) also reacted with 1 and gave the desired product 3h in 83%, 74% and 68% yield, respectively (entries 4–6). Electron-withdrawing substituent groups …
Number of citations: 48 onlinelibrary.wiley.com
LJ Goossen, N Rodríguez, B Melzer… - Journal of the …, 2007 - ACS Publications
… Compound 7ua was prepared following Method B from 5-methoxy-2-nitrobenzoic acid (10u) (296 mg, 1.50 mmol) and 4-bromochlorobenzene (4a) (191 mg, 1.00 mmol), yielding 7ua as …
Number of citations: 516 pubs.acs.org

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